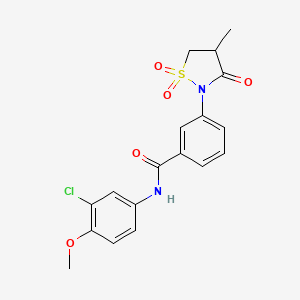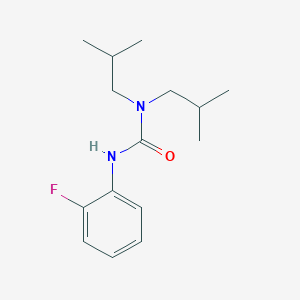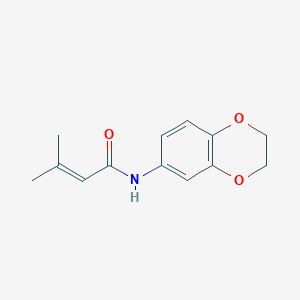
N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as "BAY 41-2272," is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound was first synthesized in 2001 and has since been the subject of numerous scientific studies. In
Mechanism of Action
The mechanism of action of N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the activation of an enzyme called soluble guanylate cyclase (sGC). This enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a key role in smooth muscle relaxation. By activating sGC, N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the production of cGMP, leading to relaxation of the smooth muscle in the blood vessels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide are primarily related to its ability to activate sGC and increase the production of cGMP. This leads to relaxation of the smooth muscle in the blood vessels, which can improve blood flow and reduce blood pressure. In addition, this compound has been shown to have anti-inflammatory effects and may have neuroprotective effects as well.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its well-established synthesis method. This compound has been synthesized and studied extensively, so researchers can easily obtain it and use it in their experiments. In addition, the mechanism of action of this compound is well-understood, which makes it a valuable tool for studying the role of cGMP in various physiological processes.
One limitation of using N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it can be difficult to work with. This compound is highly reactive and can be unstable under certain conditions, which can make it challenging to handle and store. In addition, the effects of this compound can be variable depending on the experimental conditions, which can make it difficult to interpret results.
Future Directions
There are many potential future directions for research on N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new therapeutic applications, particularly in the treatment of pulmonary hypertension and other cardiovascular conditions. Researchers are also exploring the use of this compound in the treatment of neurodegenerative diseases and other conditions that involve inflammation and oxidative stress.
Another area of future research is the development of new analogs of N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide that may have improved pharmacological properties. By modifying the structure of this compound, researchers may be able to develop new drugs with enhanced potency, selectivity, and safety profiles.
Conclusion:
In conclusion, N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has been extensively studied for its potential therapeutic effects. This compound has a well-established synthesis method and a well-understood mechanism of action, which makes it a valuable tool for studying the role of cGMP in various physiological processes. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research that could lead to the development of new therapeutic applications and new analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps. The starting materials are tert-butylamine, 2,4-dimethylphenyl isocyanate, and phenylsulfonyl chloride. These react to form the intermediate N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)guanidine, which is then reacted with glycine to form the final product. The synthesis of this compound has been well-documented in the literature and has been successfully replicated by many researchers.
Scientific Research Applications
N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic effects in a variety of conditions. One of the most promising applications is in the treatment of pulmonary hypertension. Studies have shown that this compound can relax the smooth muscle in the blood vessels of the lungs, leading to improved blood flow and reduced blood pressure. Other potential applications include the treatment of erectile dysfunction, stroke, and heart failure.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-11-12-18(16(2)13-15)22(14-19(23)21-20(3,4)5)26(24,25)17-9-7-6-8-10-17/h6-13H,14H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLWTIMNJUMXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(tert-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4923634.png)
![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923658.png)
![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![methyl 4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4923672.png)

![7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4923676.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4923684.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)

![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)


![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)